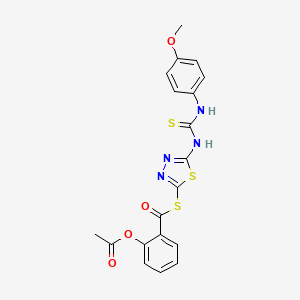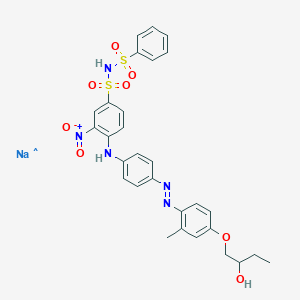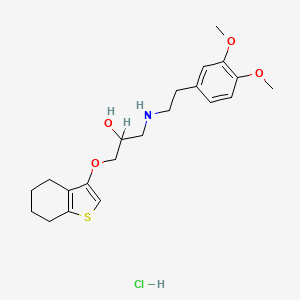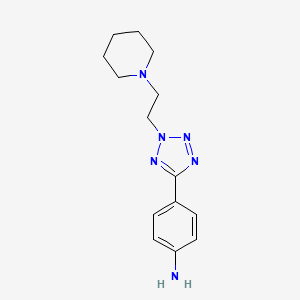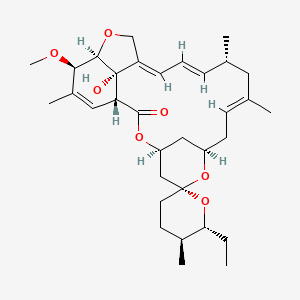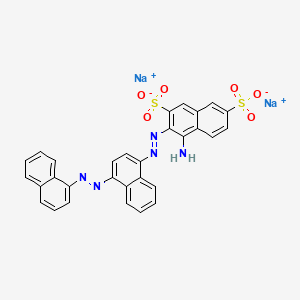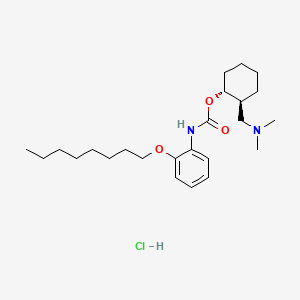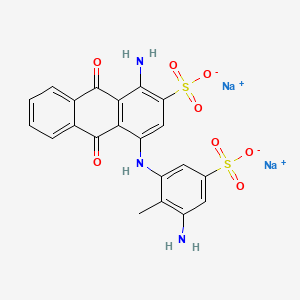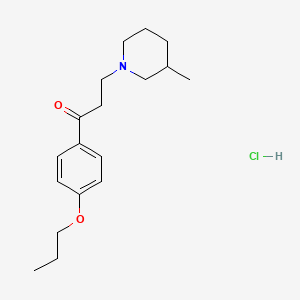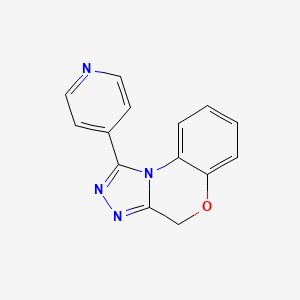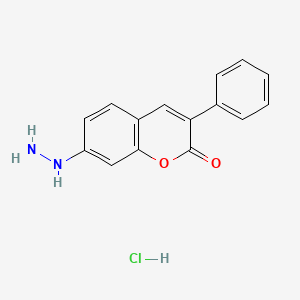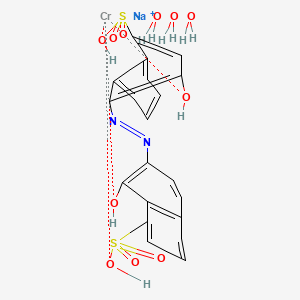
Sodium triaqua(3-hydroxy-4-((1-hydroxy-8-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium triaqua(3-hydroxy-4-((1-hydroxy-8-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) is a complex compound with the molecular formula C20H16CrN2O11S2Na. It is known for its vibrant color and is often used in various industrial applications.
Métodos De Preparación
The synthesis of Sodium triaqua(3-hydroxy-4-((1-hydroxy-8-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) involves several steps. The primary synthetic route includes the diazotization of 1-hydroxy-8-sulpho-2-naphthylamine followed by coupling with 3-hydroxy-4-naphthalenesulfonic acid. The resulting azo compound is then complexed with chromium ions in the presence of sodium ions to form the final product.
Análisis De Reacciones Químicas
Sodium triaqua(3-hydroxy-4-((1-hydroxy-8-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: It can also be reduced, which affects the azo linkage and the chromium center.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium triaqua(3-hydroxy-4-((1-hydroxy-8-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in various analytical techniques and as a standard in colorimetric assays.
Biology: The compound’s chromophoric properties make it useful in staining and labeling biological samples.
Medicine: Research is ongoing into its potential use in diagnostic imaging and as a therapeutic agent.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of inks and pigments.
Mecanismo De Acción
The mechanism of action of Sodium triaqua(3-hydroxy-4-((1-hydroxy-8-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) involves its interaction with various molecular targets. The compound’s chromophoric properties allow it to absorb and emit light, making it useful in various analytical and diagnostic applications. The azo linkage and chromium center play crucial roles in its reactivity and stability.
Comparación Con Compuestos Similares
Sodium triaqua(3-hydroxy-4-((1-hydroxy-8-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) can be compared with other similar compounds such as:
Sodium [3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-)]chromate(1-): This compound has a similar structure but differs in the position of the sulpho group.
Sodium [3-hydroxy-4-((1-hydroxy-7-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-)]chromate(1-): Another similar compound with a different sulpho group position.
These compounds share similar properties but differ in their specific reactivity and applications due to the positional differences of the sulpho groups.
Propiedades
Número CAS |
83863-36-9 |
|---|---|
Fórmula molecular |
C20H20CrN2NaO11S2+ |
Peso molecular |
603.5 g/mol |
Nombre IUPAC |
sodium;chromium;3-hydroxy-4-[(1-hydroxy-8-sulfonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonic acid;trihydrate |
InChI |
InChI=1S/C20H14N2O8S2.Cr.Na.3H2O/c23-15-10-17(32(28,29)30)12-5-1-2-6-13(12)19(15)22-21-14-9-8-11-4-3-7-16(31(25,26)27)18(11)20(14)24;;;;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;;3*1H2/q;;+1;;; |
Clave InChI |
RLVXHHUZADURBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=CC=C4S(=O)(=O)O)C=C3)O)O)S(=O)(=O)O.O.O.O.[Na+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


